molecular formula C14H10F3NO2 B1456586 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid CAS No. 1311279-09-0

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid

Cat. No. B1456586
M. Wt: 281.23 g/mol
InChI Key: HAXVMOMSTHKFHV-UHFFFAOYSA-N
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Description

CF3-pyridyl-methanol is a pyridine derivative that has attracted much attention in scientific research due to its unique properties and potential applications in various fields1. It is a white to off-white crystalline solid that belongs to the family of pyridine derivatives1.



Synthesis Analysis

CF3-pyridyl-methanol can be synthesized through several methods, including the reaction of 4-trifluoromethylpyridine with paraformaldehyde in the presence of a basic catalyst, the reaction of 4-trifluoromethylpyridine with formaldehyde in the presence of a palladium catalyst, and the reaction of 4-trifluoromethylpyridine with dimethyl sulfate in the presence of sodium methoxide1.



Molecular Structure Analysis

The structure of CF3-pyridyl-methanol is characterized by a pyridine ring with a trifluoromethyl group attached to the 4-position and a hydroxymethyl group attached to the 2-position of the ring1.



Chemical Reactions Analysis

The unique properties of CF3-pyridyl-methanol, such as its ability to form hydrogen bonds, undergo substitution reactions, and act as a chiral auxiliary, have made it a potential building block in the synthesis of various pharmaceuticals, agrochemicals, and materials1.



Physical And Chemical Properties Analysis

CF3-pyridyl-methanol has a melting point of 92-94°C and a boiling point of 265-267°C. It is soluble in polar solvents such as methanol, ethanol, and water, but insoluble in nonpolar solvents such as hexane and toluene. The compound has a molecular weight of 223.20 g/mol and a density of 1.355 g/cm31.


Future Directions

While I couldn’t find specific future directions for this compound, it’s clear that its unique properties and potential applications in various fields make it a subject of ongoing scientific research1.


Please note that this information is based on the compound CF3-pyridyl-methanol, not the exact compound you asked for. For accurate information, please refer to specific resources or literature related to “3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid”.


properties

IUPAC Name

3-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-8-5-11(14(15,16)17)7-12(18-8)9-3-2-4-10(6-9)13(19)20/h2-7H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXVMOMSTHKFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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